1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-2,6-diazaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and a diazaspiroheptane core
Vorbereitungsmethoden
The synthesis of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves several steps. One common method includes the reaction of 4-fluoroaniline with a suitable spirocyclic precursor under specific conditions. The reaction typically requires the use of a base, such as sodium hydroxide, and an alkylating agent. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization to form the spirocyclic structure .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-2,6-diazaspiro[3
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology: It has been studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-2,6-diazaspiro[3.3]heptane can be compared with other spirocyclic compounds, such as:
1-Azaspiro[3.3]heptane: Similar in structure but lacks the fluorophenyl group, leading to different chemical and biological properties.
2-Oxa-1-azaspiro[3.3]heptane: Contains an oxygen atom in the spirocyclic ring, resulting in distinct reactivity and applications.
Spiro[3.3]heptane derivatives:
The uniqueness of this compound lies in its specific combination of a fluorophenyl group and a diazaspiroheptane core, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C11H13FN2 |
---|---|
Molekulargewicht |
192.23 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C11H13FN2/c12-9-3-1-8(2-4-9)10-11(7-14-10)5-13-6-11/h1-4,10,13-14H,5-7H2 |
InChI-Schlüssel |
FUWPUWZMRPYSNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN1)CNC2C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.